1-Dehydroxybaccatin VI
Description
Significance of Taxane (B156437) Diterpenoids in Natural Product Research
Taxane diterpenoids are a large and structurally diverse family of natural products, with over 550 known congeners isolated primarily from yew species (genus Taxus). nih.gov These compounds have garnered significant attention in natural product research due to their potent biological activities, most notably their use as anticancer agents. nih.govnih.gov The most famous member of this class, paclitaxel (B517696) (Taxol), is a highly successful chemotherapeutic drug used in the treatment of various cancers, including ovarian, breast, and lung cancer. nih.govnih.govnih.gov
The unique mode of action of taxane drugs, which involves the stabilization of microtubules and subsequent arrest of the cell cycle, has made them a focal point of chemical and biological research. nih.govnih.gov The complex and densely functionalized molecular architecture of taxanes presents a formidable challenge for chemical synthesis, driving innovation in synthetic organic chemistry. nih.govwikipedia.org Furthermore, the low natural abundance of many taxoids has spurred the development of alternative production methods, including semi-synthesis from more abundant precursors and biotechnological approaches using cell cultures or engineered microorganisms. thieme-connect.comnih.govbiorxiv.org The study of taxane diterpenoids continues to provide valuable insights into natural product biosynthesis, drug discovery, and the development of sustainable sources for vital medicines. nih.gov
1-Dehydroxybaccatin VI as a Pivotal Intermediate in Taxol Biosynthesis Pathways
The biosynthesis of paclitaxel is a complex, multi-step process involving numerous enzymatic transformations. nih.govpnas.org Within this intricate pathway, this compound emerges as a key intermediate. Its structure contains the core taxane skeleton with the characteristic oxetane (B1205548) D-ring, a crucial feature for the biological activity of paclitaxel. nih.gov The formation of this oxetane ring is a critical and relatively late-stage event in the biosynthetic sequence. nih.gov
The biosynthetic route to paclitaxel can be broadly divided into three stages: the formation of the taxadiene backbone, the subsequent oxygenation and acylation reactions to form baccatin (B15129273) III, and finally, the attachment of the C13 side chain. nih.govoup.com this compound is situated within the second stage of this pathway. Specifically, it is considered a substrate for the hydroxylation at the C1 position, a reaction that is essential for the formation of baccatin III. nih.gov The timing of this 1β-hydroxylation, whether it occurs before or after the formation of the oxetane ring, has been a subject of investigation, with this compound being a logical precursor in the scenario where oxetane ring formation precedes C1 hydroxylation. nih.gov
Structural Relationship to Key Biosynthetic Precursors and Subsequent Taxoids
This compound shares the fundamental taxane core structure with its biosynthetic precursors and downstream products. The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the initial taxane skeleton, taxa-4(5),11(12)-diene. thieme-connect.comnih.govpnas.org A series of oxygenation and acylation steps then follow.
An early key intermediate is taxa-4(20),11(12)-dien-5α-ol, which is formed by the hydroxylation of taxadiene. thieme-connect.compnas.orgnih.gov Subsequent modifications, including further hydroxylations and the addition of acetyl and benzoyl groups, lead to more complex taxoids. nih.gov
This compound is structurally distinct from earlier intermediates by the presence of the oxetane ring and the absence of the hydroxyl group at the C1 position. nih.gov It is considered a direct precursor to baccatin III, which is formed upon the addition of a hydroxyl group at C1. Baccatin III is a critical, advanced intermediate that is often extracted from renewable sources like yew needles for the semi-synthesis of paclitaxel. nih.govsci-hub.se The final steps in the biosynthesis of paclitaxel involve the attachment of a complex side chain to the C13 hydroxyl group of baccatin III. nih.govigem.org
The structural evolution from the initial taxadiene hydrocarbon to the highly functionalized this compound and ultimately to paclitaxel highlights the intricate enzymatic machinery that plants have evolved to produce such complex and medicinally important molecules. nih.govnih.gov
Table 1: Key Compounds in the Taxol Biosynthetic Pathway
| Compound Name | Key Structural Features | Role in Biosynthesis |
| Geranylgeranyl diphosphate (GGPP) | Universal diterpenoid precursor | Starting material for taxadiene synthesis. thieme-connect.comnih.gov |
| Taxa-4(5),11(12)-diene | Tricyclic diterpene hydrocarbon | First committed intermediate in Taxol biosynthesis. nih.govnih.gov |
| Taxa-4(20),11(12)-dien-5α-ol | Hydroxylated taxadiene | Product of the first oxygenation step. thieme-connect.compnas.org |
| This compound | Taxane core with oxetane ring, lacks C1-hydroxyl | Pivotal intermediate, precursor to baccatin III. nih.gov |
| Baccatin III | Taxane core with oxetane ring and C1-hydroxyl | Advanced intermediate for paclitaxel semi-synthesis and final side-chain attachment. nih.govsci-hub.se |
| Paclitaxel (Taxol) | Baccatin III with C13 side chain | Final bioactive product. nih.govwikipedia.org |
Properties
Molecular Formula |
C37H46O13 |
|---|---|
Molecular Weight |
698.8 g/mol |
IUPAC Name |
[(1R,9S,10S,12R)-4,9,11,12,15-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C37H46O13/c1-18-26(45-19(2)38)15-25-30(49-34(43)24-13-11-10-12-14-24)32-36(9,27(46-20(3)39)16-28-37(32,17-44-28)50-23(6)42)33(48-22(5)41)31(47-21(4)40)29(18)35(25,7)8/h10-14,25-28,30-33H,15-17H2,1-9H3/t25-,26?,27-,28?,30?,31+,32?,33?,36+,37?/m0/s1 |
InChI Key |
JHPBZGSKESVROC-LZYDVKNDSA-N |
Isomeric SMILES |
CC1=C2[C@H](C([C@@]3([C@H](CC4C(C3C([C@@H](C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonyms |
1-dehydroxy-baccatin VI 1-dehydroxybaccatin VI |
Origin of Product |
United States |
Occurrence and Natural Abundance Within Taxus Species
Isolation from Taxus Genera and Specific Species
1-Dehydroxybaccatin VI has been identified and isolated from several species of the Taxus genus, highlighting its role as a constituent of the complex taxane (B156437) profile in these plants. Initial isolation of this compound was reported from Taxus mairei nih.govwsu.edu. Subsequent research has also documented its presence in the bark of Taxus wallichiana, commonly known as the Himalayan yew cimap.res.inx-mol.com. Further investigations have confirmed its existence in callus cultures of Taxus cuspidata, the Japanese yew, particularly after elicitation with methyl jasmonate researchgate.net. The compound has also been detected in callus samples of Taxus cuspidata researchgate.net. These findings underscore the distribution of this compound across different yew species, from those native to Asia to those cultivated for research.
Table 1: Documented Presence of this compound in Taxus Species
| Taxus Species | Common Name | Plant Part/Culture | Reference |
|---|---|---|---|
| Taxus mairei | Maire's Yew | Not Specified | nih.govwsu.edu |
| Taxus wallichiana | Himalayan Yew | Bark | cimap.res.inx-mol.com |
| Taxus cuspidata | Japanese Yew | Callus Culture | researchgate.netresearchgate.net |
Presence in Plant Tissues and Cell Cultures
The distribution of this compound is not uniform throughout the plant. In Taxus wallichiana, it has been specifically isolated from the bark cimap.res.inx-mol.com. The bark of yew trees is a well-known reservoir of various taxanes.
A significant area of research has been the production of taxanes in plant cell cultures, which offers a renewable and controllable source of these valuable compounds. nih.gov this compound has been successfully identified in callus cultures of Taxus cuspidata and Taxus chinensis var. mairei researchgate.netresearchgate.netresearchgate.net. The ability to produce this compound in undifferentiated cell masses grown in vitro demonstrates that the biosynthetic machinery for its synthesis is active even in cultured cells. In some instances, the presence of this compound in Taxus cuspidata callus cultures was confirmed through spiking experiments with authentic standards researchgate.net.
Quantitative Distribution and Factors Influencing Accumulation
The quantity of this compound, like other taxanes, can be influenced by various factors, including the specific plant tissue, the species, and external stimuli. While comprehensive quantitative data for this compound across all Taxus species is not extensively detailed in the available literature, studies on related taxanes provide insights into the factors that can affect its accumulation.
Elicitation is a key strategy used to enhance the production of secondary metabolites in plant cell cultures. For instance, the addition of methyl jasmonate to Taxus cuspidata cell cultures was shown to induce the production of this compound, among other taxoids researchgate.net. This suggests that its biosynthesis is part of a defense response pathway that can be stimulated. The accumulation of taxanes in cell cultures can also be influenced by the composition of the culture medium and the growth phase of the cells researchgate.netnih.gov.
Research on Taxus chinensis has shown that the levels of various taxanes can fluctuate throughout a growing season, indicating that developmental and environmental factors play a crucial role in their accumulation researchgate.net. While this study did not specifically quantify this compound, it highlights the dynamic nature of taxane production in yew trees. The complex interplay of genetic and environmental factors ultimately governs the quantitative distribution of individual taxanes like this compound within the Taxus genus.
Table 2: Factors Influencing Taxane Accumulation in Taxus Species
| Factor | Effect on Taxane Accumulation | Species Studied | Reference |
|---|---|---|---|
| Elicitation (Methyl Jasmonate) | Induces production of this compound | Taxus cuspidata | researchgate.net |
| Plant Tissue | Bark is a known source | Taxus wallichiana | cimap.res.inx-mol.com |
| Cell Culture Conditions | Affects overall taxane yield | Taxus spp. | researchgate.netnih.gov |
| Growth Season | Causes fluctuations in taxane content | Taxus chinensis | researchgate.net |
Biosynthesis of 1 Dehydroxybaccatin Vi
Overview of the Taxane (B156437) Biosynthetic Pathway Leading to 1-Dehydroxybaccatin VI
The journey to this compound begins with the universal precursor for diterpenoids and culminates in a series of hydroxylation and acylation reactions that decorate the taxane core. nih.govnih.govnih.gov
The biosynthesis of the characteristic taxane skeleton is initiated from geranylgeranyl diphosphate (B83284) (GGPP), a common precursor in terpenoid synthesis. nih.govresearchgate.netfrontiersin.org The enzyme taxadiene synthase (TDS or TXS) catalyzes the cyclization of the linear GGPP molecule into the tricyclic olefin, taxa-4(5),11(12)-diene. researchgate.netwikipedia.orgacs.orgrhea-db.org This reaction is the committed step in the biosynthesis of all taxoids, including paclitaxel (B517696) and its precursors. wikipedia.orgenzyme-database.org The process is complex, involving multiple ring closures and stereogenic center formations. rhea-db.orgnih.gov While taxa-4(5),11(12)-diene is the primary product, an exocyclic isomer, taxa-4(20),11(12)-diene, can also be formed and both are considered precursors in the pathway. acs.orgnih.gov
Following the formation of the taxadiene backbone, a series of oxidative and acyl-transfer reactions occur. The first oxygenation is typically a hydroxylation at the C5 position, catalyzed by taxadiene-5α-hydroxylase (T5αOH), which also involves a double bond migration to yield taxa-4(20),11(12)-dien-5α-ol. encyclopedia.pubmdpi.comnih.gov This intermediate is then often acetylated at the C5-hydroxyl group by taxadien-5α-ol-O-acetyl transferase (TAT). mdpi.comresearchgate.net
Subsequent steps involve further hydroxylations at various positions on the taxane ring. Research has shown that the pathway can diverge at this early stage. nih.gov One branch involves hydroxylation at the C13 position by taxoid 13α-hydroxylase, while another involves hydroxylation at the C10 position by taxoid 10β-hydroxylase, which prefers the acetylated substrate. researchgate.netnih.gov These early modifications set the stage for the more complex oxygenation patterns seen in later intermediates like this compound. nih.govnih.gov The pathway is not strictly linear but rather a network of interconnected reactions. encyclopedia.pub
Enzymology of this compound Formation
The formation of this compound is dependent on a suite of specialized enzymes, particularly from the cytochrome P450 monooxygenase family, which are responsible for the extensive oxygenation of the taxane core. nih.govnih.govnih.gov
Cytochrome P450 monooxygenases (CYPs) are crucial for the biosynthesis of paclitaxel and its intermediates, catalyzing approximately half of the steps in the pathway. nih.govnih.gov These enzymes are responsible for introducing hydroxyl groups at specific positions on the taxane ring, a critical process for creating the final, highly functionalized molecule. nih.govnih.govpnas.org The taxoid-hydroxylating CYPs in Taxus species show high sequence similarity to each other, suggesting a rapid evolution to create the complex pathway. nih.govnih.gov
One such enzyme is taxane oxetanase 1 (TOT1), a bifunctional cytochrome P450 that can produce both 1-dehydroxybaccatin IV (containing the oxetane (B1205548) ring) and baccatin (B15129273) I (containing an epoxide structure). nih.govnih.gov
Interactive Data Tables
Table 1: Key Enzymes in the and Precursors
| Enzyme Name | Abbreviation | Function | Reference |
| Taxadiene Synthase | TDS / TXS | Cyclization of GGPP to taxadiene | researchgate.netwikipedia.org |
| Taxadiene-5α-hydroxylase | T5αOH / CYP725A4 | Hydroxylation at C5 of taxadiene | nih.govencyclopedia.pubmdpi.com |
| Taxadien-5α-ol-O-acetyl transferase | TAT | Acetylation of the C5-hydroxyl group | mdpi.comresearchgate.net |
| Taxoid 10β-hydroxylase | T10βH | Hydroxylation at C10 | researchgate.netnih.gov |
| Taxoid 13α-hydroxylase | T13αH | Hydroxylation at C13 | nih.gov |
| Taxoid 9α-hydroxylase | T9αH / CYP725A37 | Hydroxylation at C9 | chemrxiv.orgnih.govresearchgate.netnih.gov |
| Taxane Oxetanase 1 | TOT1 | Oxetane ring formation | nih.govnih.gov |
| Oxetane Synthase | TmCYP1 | Oxetane ring formation | chemrxiv.orgresearchgate.net |
| Cytochrome P450 | CYP725A55 | Oxetane ester formation | chemrxiv.orgnih.govnih.govresearchgate.net |
Cytochrome P450 Monooxygenases in Taxane Core Functionalization
Stereospecificity and Regioselectivity of Hydroxylation Reactions
The formation of the this compound core structure involves multiple hydroxylation reactions catalyzed by cytochrome P450 (CYP) monooxygenases. These enzymes exhibit remarkable control over both the position (regioselectivity) and the three-dimensional orientation (stereospecificity) of the hydroxyl groups they introduce onto the taxane ring system. nih.govnih.gov The specific order of these oxygenations is critical for the progression of the biosynthetic pathway. nih.gov
The hydroxylation process begins after the formation of the taxane skeleton. Key oxygenation steps on the path to this compound include modifications at positions C2, C5, C7, C9, and C10. nih.govnih.gov For instance, taxadiene 5α-hydroxylase specifically introduces a hydroxyl group at the C5 position with α-stereochemistry. nih.gov Similarly, other P450 enzymes catalyze hydroxylations at C2, C7, C9, and C10 with high fidelity. nih.govnih.gov The enzyme responsible for the C9 hydroxylation has been identified as a taxoid 9α-hydroxylase. nih.govnih.gov The most iconic reaction of these CYPs is the insertion of a hydroxyl group into an inert C-H bond on the terpene backbone, a transformation that is difficult to achieve with chemical synthesis. nih.gov
The presence of existing functional groups on the taxane nucleus can significantly influence the selectivity and yield of subsequent hydroxylations. nih.gov This enzymatic precision ensures that the correct polyoxygenated intermediate is formed, primed for the subsequent acylation and ring formation steps necessary to produce this compound.
Acyltransferases and Specific Acylation Steps (e.g., C7-OAc Acetyltransferase)
Acylation reactions, catalyzed by acyltransferases, are another critical class of modifications in the biosynthesis of this compound. These enzymes transfer acyl groups, such as acetyl or benzoyl groups, from CoA-activated donors to specific hydroxyl positions on the taxane core.
A key step in the formation of this compound is the acetylation of the hydroxyl group at the C7 position. Recent research has identified a specific acetyltransferase, designated AT5, that is responsible for this C7-O-acetylation. nih.gov This enzyme catalyzes the conversion of a C7-hydroxyl taxoid intermediate into its 7β-acetoxy derivative, a crucial step leading toward the final structure of this compound. nih.govnih.gov
Other important acylation reactions in the pathway include:
C5-Acetylation : An early step involves the acetylation of the C5-hydroxyl group by a taxadienol-O-acetyltransferase (TAT). researchgate.net
C2-Benzoylation : A taxane-2α-O-benzoyltransferase (TBT) attaches a benzoyl group at the C2 position. nih.gov
The precise timing and specificity of these acylations, in concert with the hydroxylation pattern, are essential for assembling the correct intermediate for the final cyclization that forms the oxetane ring.
Table 1: Key Acyltransferases in the Intermediates
| Enzyme Name | Abbreviation | Function | Source(s) |
|---|---|---|---|
| Taxadienol-O-acetyltransferase | TAT | Catalyzes acetylation at the C5 position. | researchgate.netnih.gov |
| Taxane-2α-O-benzoyltransferase | TBT | Catalyzes benzoylation at the C2 position. | nih.govresearchgate.net |
| Acetyltransferase 5 | AT5 | Catalyzes acetylation at the C7 position. | nih.gov |
Elucidation of Reaction Order and Pathway Intermediates
The biosynthetic pathway to this compound is a multi-step sequence, and elucidating the precise order of these reactions and identifying the transient intermediates has been a significant area of research. nih.govnih.gov The pathway does not proceed linearly but involves a complex network of hydroxylations and acylations. nih.govresearchgate.net
The synthesis begins with the taxane core, which undergoes a series of ordered modifications. An early proposal for the general order of oxygenation on the taxane core suggested a sequence of C5 and C10, followed by C2 and C9, and then C13 and C7. nih.gov
More recent studies have clarified the specific steps leading to this compound. nih.govnih.gov The pathway to this highly oxygenated compound has been elucidated and involves the following key transformations:
Formation of taxa-4(20),11(12)-diene-5α-ol from the taxadiene core. nih.gov
A series of hydroxylation and acylation reactions at C2, C5, C7, C9, and C10 to form a poly-functionalized intermediate. nih.govnih.gov Specifically, the pathway proceeds through a 2α-benzoyloxy-7β-acetoxytaxusin intermediate (compound 15 in the study). nih.gov
The final step is the formation of the characteristic oxetane ring. The enzyme CYP725A55 catalyzes the conversion of the acetylated and benzoylated intermediate into 1β-dehydroxybaccatin VI. nih.govnih.gov This critical reaction proceeds via a cascade oxidation-concerted acyl rearrangement mechanism to form the Taxol tetracyclic core skeleton. nih.govresearchgate.net
The complete biosynthesis of 1β-dehydroxybaccatin VI from taxa-4(20),11(12)-diene-5α-ol has been successfully reconstructed in engineered yeast, confirming the elucidated pathway and the functions of the involved enzymes. nih.govnih.gov
Table 2: Key Intermediates in the
| Compound Name | Key Structural Features | Role in Pathway | Source(s) |
|---|---|---|---|
| Taxa-4(5),11(12)-diene | Diterpene skeleton | Initial cyclized product | nih.gov |
| Taxa-4(20),11(12)-diene-5α-ol | C5-OH group | Early hydroxylated intermediate | nih.gov |
| 2α-benzoyloxy-7β-acetoxytaxusin | C2-OBz, C7-OAc | Penultimate intermediate before oxetane ring formation | nih.gov |
| 1β-dehydroxybaccatin VI | Oxetane ring, poly-oxygenated core | Final product of this biosynthetic segment | nih.govnih.gov |
Genetic and Molecular Basis of Biosynthesis
The complex enzymatic steps in the biosynthesis of this compound are encoded by a specific set of genes within the Taxus genome. Understanding the identity, organization, and regulation of these genes is fundamental to comprehending and potentially engineering the production of taxoids.
Identification and Characterization of Biosynthetic Genes
The genes encoding the enzymes for taxoid biosynthesis, including the pathway to this compound, have been identified through a combination of cDNA library screening, genome sequencing, and functional characterization. nih.govbiorxiv.orgnih.gov The completion of a chromosome-level genome for Taxus chinensis var. mairei has significantly advanced the discovery of these genes. biorxiv.orgnih.gov
The key classes of genes identified are:
Cytochrome P450 (CYP) Genes : A large number of CYP genes, particularly from the CYP725A family, have been identified as responsible for the various hydroxylation steps. biorxiv.orgnih.gov For example, specific genes for taxoid 9α-hydroxylase and the oxetane-forming CYP725A55 have been characterized. nih.govchemrxiv.org
Acyltransferase (AT) Genes : Genes for the BAHD family of acyltransferases, which catalyze the addition of acetyl and benzoyl groups, have been cloned and expressed. nih.gov This includes the identification of the gene encoding the C7-O-acetyltransferase (AT5). nih.gov Research has also identified genes for taxadiene-5α-ol-O-acetyl transferase (TAT) and taxane-2α-O-benzoyltransferase (TBT). nih.govresearchgate.net
Taxadiene Synthase (TS) Gene : The gene for taxadiene synthase, which catalyzes the first committed step in the pathway, has been well-characterized. nih.govnih.gov
These genes are often identified by sequencing transcripts from Taxus cell cultures induced with methyl jasmonate, which upregulates the expression of pathway genes. plos.org Functional validation is typically performed by heterologous expression in organisms like E. coli or yeast, followed by enzymatic assays. nih.govnih.gov
Table 3: Examples of Identified Biosynthetic Genes
| Gene Name | Encoded Enzyme | Function in Pathway | Source(s) |
|---|---|---|---|
| T5αH | Taxadiene 5α-hydroxylase | C5 hydroxylation | researchgate.netnih.gov |
| T7βH | Taxoid 7β-hydroxylase | C7 hydroxylation | nih.govnih.gov |
| T9αH | Taxoid 9α-hydroxylase | C9 hydroxylation | nih.govchemrxiv.org |
| CYP725A55 | Oxetane synthase | Formation of the oxetane ring | nih.govchemrxiv.org |
| TAT | Taxadienol-O-acetyltransferase | C5 acetylation | researchgate.netnih.gov |
| TBT | Taxane-2α-O-benzoyltransferase | C2 benzoylation | researchgate.net |
| AT5 | Acetyltransferase 5 | C7 acetylation | nih.gov |
Gene Cluster Organization and Transcriptional Regulation
Research into the genomic architecture of Taxus has revealed that the genes for taxoid biosynthesis are not randomly scattered but show a degree of organization. biorxiv.orgnih.gov While not always forming a single, contiguous operon-like structure as seen in some microbial pathways, many key genes are located in close proximity on the chromosomes. nih.govrsc.org
A notable finding is the existence of a "taxadiene gene cluster" on chromosome 9, which includes genes for taxadiene synthase (TS) and taxadiene 5α-hydroxylase (T5αH), the first two steps of the pathway. biorxiv.orgnih.govresearchgate.net This cluster appears to have arisen from tandem gene duplication events. biorxiv.orgnih.gov Furthermore, a larger 71.82 Mb region on the same chromosome contains most of the known genes involved in paclitaxel biosynthesis, including various hydroxylases and acyltransferases, suggesting a "supercluster" or a chromosomal region enriched for pathway genes. biorxiv.orgnih.gov This physical grouping may facilitate the coordinated regulation of their expression. biorxiv.orgnih.gov
The expression of these biosynthetic genes is tightly controlled at the transcriptional level, often in response to external stimuli like methyl jasmonate or salicylic (B10762653) acid. plos.orgfrontiersin.org This regulation is mediated by various families of transcription factors (TFs) that bind to promoter regions of the biosynthetic genes. nih.gov Identified TF families include:
WRKY : TcWRKY33 has been shown to regulate the expression of most taxol biosynthesis genes, including DBAT and TASY. frontiersin.org
MYC : TcMYC2a, a bHLH transcription factor, is known to transduce jasmonate signals and regulate taxoid biosynthesis genes. researchgate.netnih.gov
AP2/ERF : Members of this family, such as TcERF15, are involved in activating key enzyme genes like TASY. nih.govfrontiersin.org
MYB : Several MYB transcription factors have also been implicated in controlling the pathway. biorxiv.orgnih.gov
The interplay of these transcription factors forms a complex regulatory network that balances the production of defensive compounds like taxoids with the plant's primary growth and development. biorxiv.org
Chemical and Semisynthetic Approaches Involving 1 Dehydroxybaccatin Vi
Role of 1-Dehydroxybaccatin VI as a Semisynthetic Intermediate
This compound, a naturally occurring taxane (B156437) diterpene isolated from yew species such as Taxus mairei, serves as a valuable starting material in the semisynthesis of novel taxane analogues. researchgate.netnih.gov Its structural similarity to baccatin (B15129273) III, the primary precursor for Paclitaxel (B517696) (Taxol®) and Docetaxel (Taxotere®), makes it an attractive intermediate for creating derivatives, particularly those modified at the C-1 position. The absence of the hydroxyl group at the C-1 position is a key feature, and studies have shown that this modification does not necessarily eliminate the potent biological activity characteristic of this class of compounds. researchgate.net
The primary semisynthetic application of this compound is its conversion into 1-deoxypaclitaxel (B1247906) and its analogues. This process typically involves a sequence of selective chemical modifications. A common strategy is the selective deacylation at specific positions, followed by the attachment of the crucial C-13 side chain, which is known to be essential for the cytotoxic activity of paclitaxel. researchgate.net For instance, researchers have successfully converted this compound into various 1-deoxypaclitaxel derivatives. These synthetic efforts have led to the discovery of analogues with cytotoxic activity comparable to that of paclitaxel, underscoring that the C-1 hydroxyl group is not an absolute requirement for its anticancer properties. researchgate.net
The following table summarizes examples of semisynthetic transformations starting from this compound.
| Starting Material | Transformation | Product | Significance |
| This compound | Selective deacylation and attachment of C-13 side chain | 1-Deoxypaclitaxel analogues | Demonstrated that the C-1 hydroxyl group is not essential for cytotoxic activity. researchgate.net |
| This compound | Modification at C-7, C-9, and C-10 positions | C-7, C-9, C-10 modified 1-deoxybaccatin VI analogues | Explored structure-activity relationships, with some analogues showing strong cytotoxicity. researchgate.net |
| This compound | Synthesis of 1-deoxy-9α-dihydrotaxane analogs | Analogs 9 and 10 | Analog 10 showed cytotoxic activity equal to paclitaxel. researchgate.net |
These semisynthetic studies are crucial for expanding the chemical diversity of the taxane family and for developing new anticancer drug candidates that may possess improved properties, such as enhanced efficacy or the ability to overcome drug resistance.
Synthetic Transformations for Elucidating Biosynthetic Pathways
This compound is not only a semisynthetic precursor but also a key intermediate in the natural biosynthetic pathway of paclitaxel. nih.govresearchgate.net Its unique structure, particularly the tetracyclic core, makes it a critical checkpoint in understanding the complex sequence of enzymatic reactions that lead to the final paclitaxel molecule. nih.gov Synthetic and biosynthetic studies utilize this compound and its precursors to identify and characterize the enzymes responsible for the intricate oxygenation and acylation steps.
Another enzyme, taxane oxetanase 1 (TOT1), has been identified as a bifunctional enzyme capable of producing 1β-dehydroxybaccatin VI (with an epoxide structure) and 1-dehydroxybaccatin IV (with an oxetane (B1205548) ring). nih.govresearchgate.net The use of surrogate substrates, including chemically synthesized taxoid precursors, in functional screening assays with yeast or tobacco has been instrumental in identifying these specific P450 enzymes. nih.govnih.gov Although this compound itself may not be a direct substrate for all subsequent enzymes on the main pathway to paclitaxel, its use in comparative studies helps to delineate the substrate specificity of various taxoid hydroxylases. nih.gov
The table below highlights key enzymatic transformations related to the biosynthesis of this compound.
| Enzyme | Substrate | Product(s) | Role in Biosynthesis |
| CYP725A55 | 2α-Benzoyloxy-7β-acetoxytaxusin | 1β-Dehydroxybaccatin VI | Catalyzes oxetane ester formation via oxidation and acyl rearrangement. nih.gov |
| Taxane Oxetanase 1 (TOT1) | Taxadiene hexa-acetate (synthetic substrate) | 1-Dehydroxybaccatin IV, Baccatin I, 1β-Dehydroxybaccatin VI | Bifunctional enzyme involved in forming the oxetane ring or an epoxide structure. nih.govresearchgate.net |
| Engineered S. cerevisiae | Taxa-4(20),11(12)-diene-5α-ol | 1β-Dehydroxybaccatin VI | Complete biosynthesis in a heterologous host, confirming the pathway. nih.govchemrxiv.org |
These studies, which combine synthetic chemistry with molecular biology, are fundamental to piecing together the entire paclitaxel biosynthetic pathway, paving the way for metabolic engineering approaches to produce this valuable drug more sustainably. nih.govnih.gov
Reactivity Studies and Derivatization Strategies
Studies have reported the synthesis of a series of analogues modified at the C-7, C-9, and C-10 positions. researchgate.net For example, novel derivatives with carbonate groups at C-9 and C-10 have been synthesized, exhibiting distinct cytotoxic profiles, particularly against drug-resistant cancer cell lines. researchgate.net The synthesis of C-2 and C-4 modified esters from 1-deoxybaccatin VI has also been accomplished. Preliminary structure-activity relationship (SAR) analyses of these compounds suggest that the electronic properties of the substituents at C-4, C-9, and C-10 are important factors for cytotoxicity. researchgate.net
Conformational studies of various 1-deoxybaccatin VI derivatives have revealed that modifications such as deacetylation at C-10 and C-13, or the formation of a 9,10-acetonide, can induce subtle but significant variations in the conformation of the tetracyclic ring system. researchgate.net Interestingly, the C-2 benzoyl group in these derivatives shows unexpected conformational flexibility, which may be relevant to the biological activity of taxanes. researchgate.net
In contrast to its reactivity in chemical synthesis, this compound has shown a lack of reactivity in certain biological systems. For instance, in microbial transformation studies using the fungus Aspergillus niger, while baccatin VI and 1β-hydroxy baccatin I were successfully transformed into new taxane diterpenoids, 1β-dehydroxybaccatin VI remained unreacted under the same conditions. researchgate.netresearchgate.net This highlights a specific structural requirement by the fungal enzymes, which are unable to process the substrate lacking the C-1 hydroxyl group.
The table below summarizes various derivatization approaches applied to this compound.
| Position(s) Modified | Type of Derivatization | Resulting Derivative Class | Research Focus |
| C-9, C-10 | Introduction of carbonate groups | 9,10-Carbonate derivatives | Exploring novel analogues with activity against drug-resistant cells. researchgate.net |
| C-2, C-4 | Modification of ester groups | C-2/C-4 ester analogues | Structure-activity relationship (SAR) analysis. researchgate.net |
| C-10, C-13 | Deacetylation | Deacetylated derivatives | Studying the influence of substituents on molecular conformation. researchgate.net |
| C-9, C-10 | Acetonide formation | 9,10-Acetonide derivative | Investigating conformational changes in the tetracyclic system. researchgate.net |
These reactivity and derivatization studies contribute significantly to the understanding of taxane chemistry and provide a platform for the rational design of new compounds with potentially superior therapeutic profiles. mdpi.comnih.gov
Structural Analysis and Conformational Studies of 1 Dehydroxybaccatin Vi
Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, MS)
The foundational characterization of 1-dehydroxybaccatin VI relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide definitive evidence for the molecular framework and the identity of substituent groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon skeleton and the relative stereochemistry of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most crucial data. In a study identifying biosynthetic products in engineered yeast, a compound was conclusively identified as 1β-dehydroxybaccatin VI by comparing its 1D NMR data with previously reported literature values. nih.gov
The ¹H NMR spectrum reveals the chemical environment of each proton, with chemical shifts indicating the type of proton (e.g., olefinic, methine, methyl) and coupling constants (J-values) providing information about the dihedral angles between adjacent protons, which is critical for stereochemical assignments. The ¹³C NMR spectrum complements this by identifying the chemical shift of each carbon atom in the molecule.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental formula of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly valuable, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula (C₃₇H₄₆O₁₃). nih.govechemi.com For instance, in biosynthetic studies, HR-ESIMS analysis is used to confirm the formation of 1β-dehydroxybaccatin VI by matching the measured mass to the calculated exact mass. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific functional groups, such as acetyl or benzoyl moieties. nih.gov
A summary of key spectroscopic data for this compound is presented below.
Table 1: Key Spectroscopic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₇H₄₆O₁₃ | echemi.com |
| Molecular Weight | 698.75 g/mol | echemi.com |
| Exact Mass | 698.29384152 u | echemi.com |
| ¹H NMR (Selected Signals) | Data consistent with literature values for the taxane (B156437) core and substituents. | nih.gov |
| ¹³C NMR (Selected Signals) | Data consistent with literature values for the taxane core and substituents. |
| HR-ESIMS | Confirms molecular formula through precise mass measurement. | nih.gov |
Advanced Spectroscopic Techniques for Fine Structural Details
While 1D NMR provides fundamental information, the complexity and signal overlap in the spectra of taxanes like this compound often require more advanced techniques for complete assignment. elsevier.comacorn.works Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Key 2D NMR techniques used in the analysis of taxoids include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connections through adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments and positioning quaternary carbons and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry and conformation of the molecule.
These advanced methods, combined with HR-MS, provide a comprehensive and detailed picture of the molecule's structure. arxiv.org
Conformational Analysis and Stereochemical Characterization
The biological activity of taxanes is intimately linked to their specific three-dimensional shape. This compound has a rigid polycyclic core containing ten defined stereocenters, making its stereochemical and conformational analysis a critical aspect of its characterization. echemi.comyoutube.com
Computational Chemistry for Structural Predictions and Mechanism Probing (e.g., DFT Calculations for Oxetane (B1205548) Formation)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool in the study of complex molecules like this compound. physics.gov.azacs.org It is used to predict stable conformations, calculate NMR chemical shifts to aid in spectral assignment, and, importantly, to probe reaction mechanisms that are difficult to study experimentally. chemrxiv.org
Biological Activities and Mechanistic Studies Pre Clinical and in Vitro Contexts
Role as an Intermediate in Biologically Active Taxoid Production
1-Dehydroxybaccatin VI is a naturally occurring taxane (B156437) diterpenoid isolated from various yew species, including Taxus mairei and Taxus wallichiana. colab.wsresearchgate.net Its significance in research and development stems largely from its role as a precursor or intermediate in both natural biosynthesis and laboratory semi-synthesis of other taxoids. researchgate.netnih.gov
In the context of biosynthesis, recent studies have successfully elucidated the complete pathway for producing 1β-dehydroxybaccatin VI in engineered yeast, starting from taxa-4(20),11(12)-diene-5α-ol. nih.gov This work identified critical enzymatic steps, including hydroxylation and acylation, that lead to the formation of its highly oxygenated tetracyclic core, which it shares with paclitaxel (B517696). nih.gov Furthermore, 1β-dehydroxybaccatin VI has been identified as a product in callus cultures of Taxus cuspidata when stimulated with methyl jasmonate, highlighting its role as a natural metabolite in plant cell-based production systems. researchgate.net
The primary value of this compound in a pre-clinical context is as a starting material for the semi-synthesis of novel paclitaxel analogues. researchgate.net Researchers utilize it to explore the structure-activity relationships (SAR) of the taxane skeleton, particularly concerning the C-1 hydroxy group, an area less studied than other positions. researchgate.net By chemically modifying the C-7, C-9, and C-10 positions of the this compound core, scientists have generated a variety of new compounds. researchgate.net These synthetic efforts are crucial for developing new taxane analogues that could potentially exhibit improved pharmacological properties or overcome drug resistance. researchgate.netnih.gov For example, 1-deoxypaclitaxel (B1247906) and its analogues with structural variations at C-7 and C-10 have been successfully synthesized from 1-deoxybaccatin VI. researchgate.net
Table 1: Examples of Semi-synthetic Taxoids Derived from this compound
| Precursor | Derivative Synthesized | Purpose of Synthesis | Reference |
|---|---|---|---|
| 1-Deoxybaccatin VI | 1-Deoxypaclitaxel | Cytotoxicity studies and SAR analysis of the C-1 position. | researchgate.net |
| 1-Deoxybaccatin VI | C-7, C-9, C-10 modified analogues | Investigation of in vitro anticancer activity against various cell lines. | researchgate.net |
| 1-Deoxybaccatin VI | 1-Deoxy-9α-dihydrotaxane analogues | Testing for cytotoxic activity and comparison with paclitaxel. | researchgate.net |
Comparative Biological Activity with Related Taxane Diterpenoids (if applicable, focusing on in vitro studies)
Direct in vitro studies on this compound indicate that it possesses cytotoxic activity, although it is generally less potent than its more complex derivatives like paclitaxel. A study on terpenoids from the stem bark of Taxus wallichiana evaluated 1-deoxybaccatin VI (listed as compound 7) alongside 12 other taxane diterpenoids for cytotoxicity against five human cancer cell lines. colab.ws The results showed that 1-deoxybaccatin VI, as part of a group of tested taxoids, exhibited cytotoxicity against all five cell lines, with IC50 values ranging from 1.4 ± 0.2 to 88.1 ± 5.8 μM for the active group. colab.ws
The preliminary structure-activity relationship analysis from this research suggested that the presence of a phenylalanine substituent at the C-13 position may play an important role in the cytotoxicity of taxane diterpenoids. colab.ws This helps explain the lower potency of this compound, which lacks this side chain, compared to paclitaxel and cephalomannine.
Another study reported that while derivatives of 1-deoxybaccatin VI showed significant cytotoxicity, the precursor itself is considered a less active compound. For instance, a semi-synthesized 1-Deoxy-9α-dihydrotaxane analog (compound 10) was found to be equally as active as paclitaxel, while another analog (compound 9) was 10-fold less cytotoxic. researchgate.net This underscores the role of this compound as a scaffold upon which more potent cytotoxic features can be built.
**Table 2: In Vitro Cytotoxicity of Taxane Diterpenoids from *Taxus wallichiana***
| Compound Group | Tested Human Cancer Cell Lines | Result | Reference |
|---|---|---|---|
| 1-Deoxybaccatin VI (and compounds 3, 8-15) | Lung (SK-LU-1), Liver (HepG2), Breast (MCF7), Skin (SK-Mel-2), Prostate (LNCaP) | Showed cytotoxicity against all five cell lines. | colab.ws |
| Baccatin (B15129273) III (3) | Lung (SK-LU-1), Liver (HepG2), Breast (MCF7), Skin (SK-Mel-2), Prostate (LNCaP) | Showed cytotoxicity against all five cell lines. | colab.ws |
| Taxol (8) | Lung (SK-LU-1), Liver (HepG2), Breast (MCF7), Skin (SK-Mel-2), Prostate (LNCaP) | Showed cytotoxicity against all five cell lines. | colab.ws |
| Cephalomannine (13) | Lung (SK-LU-1), Liver (HepG2), Breast (MCF7), Skin (SK-Mel-2), Prostate (LNCaP) | Showed cytotoxicity against all five cell lines. | colab.ws |
| Ellipticine (Positive Control) | All tested cell lines | Showed cytotoxicity with IC50 values from 1.5 ± 0.1 to 2.0 ± 0.3 μM. | colab.ws |
Mechanistic Investigations of Interactions with Cellular Components (if directly studied for this compound)
Direct mechanistic studies focusing specifically on the interaction of this compound with cellular components are not extensively reported in the available literature. Research into the mechanism of action for taxanes, such as the stabilization of microtubules leading to mitotic arrest, has overwhelmingly focused on highly active compounds like paclitaxel and docetaxel. wsu.edu
Furthermore, in biotransformation experiments using the fungus Aspergillus niger, 1β-Dehydroxybaccatin VI remained unreacted, while other taxoids like baccatin VI were transformed into new metabolites. researchgate.net This suggests a certain level of chemical stability or resistance to specific enzymatic modifications under these conditions, though it does not directly describe a mechanism of interaction within human cells.
Metabolic Engineering and Biotechnological Production of 1 Dehydroxybaccatin Vi
Strategies for Enhanced Production in Native Plant Cell Cultures
Plant cell cultures of various Taxus species are a promising platform for producing 1-dehydroxybaccatin VI and other taxoids. However, production levels in undifferentiated cells are often low. researchgate.net Researchers have developed several strategies to improve the productivity of these cultures.
One effective approach is the use of elicitors , which are molecules that trigger defense responses in plants, often leading to an increase in the production of secondary metabolites. Methyl jasmonate (MeJ) is a widely studied elicitor in Taxus cell cultures. For instance, in a callus culture of Taxus cuspidata, the addition of 100 microM methyl jasmonate led to the production of several taxoids, including 1β-dehydroxybaccatin VI, which were not detected in the absence of the elicitor. researchgate.net The timing and concentration of the elicitor are critical factors. Studies have shown that exposing Taxus cuspidata suspension cultures to a combination of ethylene (B1197577) and methyl jasmonate can significantly increase taxol productivity, suggesting a synergistic effect that could also influence the production of its precursors. researchgate.net
The composition of the culture medium also plays a crucial role. The optimization of nutrients, plant growth regulators (such as auxins and cytokinins), and other medium components can significantly impact cell growth and taxoid synthesis. researchgate.net For example, the use of a modified Gamborg's B5 medium has been shown to support the production of this compound in Taxus cuspidata callus cultures. researchgate.net
Furthermore, the selection of high-yielding cell lines is a fundamental strategy. researchgate.net There is significant variability in the production capacity of different cell lines, and screening for and selecting superior lines can lead to substantial improvements in yield. researchgate.net The stability of these cell lines over long-term cultivation is also a critical consideration, as the production of secondary metabolites can sometimes decrease over time. preprints.org
Immobilization of plant cells is another technique that has been explored to enhance productivity and simplify downstream processing. researchgate.net By entrapping the cells in a matrix, it is possible to maintain a high cell density and potentially increase the volumetric productivity of the bioreactor. researchgate.net
Heterologous Biosynthesis in Microbial Hosts (e.g., Engineered Saccharomyces cerevisiae, Nicotiana benthamiana)
The complexity of the paclitaxel (B517696) biosynthetic pathway and the low yields in native plant systems have driven efforts to transfer the pathway into microbial hosts like Saccharomyces cerevisiae (yeast) and the plant Nicotiana benthamiana. This approach, known as heterologous biosynthesis, offers the potential for faster growth, simpler fermentation processes, and more straightforward genetic manipulation compared to plant cell cultures.
The complete biosynthesis of taxol and its precursors involves a large number of enzymatic steps, making the reconstruction of the entire pathway in a heterologous host a significant challenge. However, researchers have made substantial progress in expressing key genes from the paclitaxel pathway in both yeast and N. benthamiana.
In Saccharomyces cerevisiae, a common host for metabolic engineering, scientists have successfully introduced and expressed multiple genes from the taxol pathway. This has enabled the production of early taxane (B156437) intermediates. The modular nature of yeast genetics allows for the systematic introduction and optimization of pathway genes.
Nicotiana benthamiana has also emerged as a powerful platform for the transient expression of plant biosynthetic pathways. Its ability to be rapidly transformed using Agrobacterium tumefaciens allows for the quick testing and optimization of different gene combinations. This "plant-based" heterologous system can sometimes offer advantages in terms of proper protein folding and post-translational modifications of plant-derived enzymes.
Optimization of Gene Expression and Pathway Reconstruction
A critical aspect of heterologous biosynthesis is the optimization of gene expression. This involves selecting strong promoters to drive high-level transcription of the introduced genes and ensuring proper codon usage for the host organism. The relative expression levels of different enzymes in the pathway often need to be carefully balanced to avoid the accumulation of toxic intermediates and to channel the metabolic flux towards the desired product.
Pathway reconstruction involves identifying and assembling all the necessary enzymatic steps from the initial precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the target molecule, this compound. This requires a deep understanding of the paclitaxel biosynthetic pathway, including the identification of all the cytochrome P450 enzymes and acyltransferases involved. The discovery and characterization of these enzymes have been a major focus of research in the field.
Engineering of Rate-Limiting Steps and Competing Pathways
Once a biosynthetic pathway is established in a heterologous host, its productivity is often limited by one or more rate-limiting enzymatic steps. Identifying and overcoming these bottlenecks is a key objective of metabolic engineering. This can be achieved by overexpressing the gene encoding the rate-limiting enzyme or by using protein engineering to improve its catalytic efficiency.
Furthermore, the host organism's native metabolism can compete for precursors that are essential for the production of this compound. For example, in yeast, various metabolic pathways can draw from the same pool of isoprenoid precursors as the engineered taxane pathway. To enhance the flux towards taxoid biosynthesis, it is often necessary to downregulate or knockout genes in these competing pathways. This strategy helps to redirect the metabolic resources of the cell towards the production of the desired compound.
Biotransformation Applications for this compound (e.g., resistance to microbial transformation)
Biotransformation, the use of biological systems to carry out specific chemical reactions, has potential applications for this compound. While the primary focus has been on its biosynthesis, understanding its stability and potential for modification by microorganisms is also important. Research has indicated that certain taxanes can be modified by microbial cultures. However, the complex and sterically hindered structure of this compound may confer a degree of resistance to microbial transformation. This resistance is a valuable trait, as it simplifies production and purification processes by minimizing the formation of unwanted byproducts.
Further research in this area could explore the use of specific enzymes or microbial strains to carry out targeted modifications of this compound, potentially leading to the creation of novel taxane derivatives with improved properties.
Challenges and Advancements in Large-Scale Biotechnological Production
Despite the significant progress in the metabolic engineering of this compound production, several challenges remain for large-scale biotechnological production.
For plant cell cultures , the primary challenges include:
Slow growth rates: Plant cells grow much more slowly than microbial cells, leading to longer fermentation times. researchgate.net
Genetic instability: The productivity of plant cell lines can decline over repeated subculturing. preprints.org
Shear sensitivity: Plant cells are sensitive to the mechanical stresses in large bioreactors.
Low yields: Despite optimization efforts, the yields of taxoids in plant cell cultures often remain economically challenging. researchgate.net
Advancements in bioreactor design, process control, and the application of elicitors and other optimization strategies are helping to address these issues. The successful commercial production of paclitaxel by some companies demonstrates the feasibility of this approach. koreascience.kr
For heterologous microbial production , the main challenges are:
Pathway complexity: The large number of genes involved in taxane biosynthesis makes complete pathway reconstruction and optimization a formidable task.
Enzyme activity: Ensuring the proper folding and activity of plant-derived enzymes, particularly cytochrome P450s, in a microbial host can be difficult.
Metabolic burden: Expressing a long and complex biosynthetic pathway can impose a significant metabolic burden on the host organism, potentially affecting its growth and productivity.
Toxicity of intermediates: The accumulation of certain pathway intermediates can be toxic to the microbial host.
Recent advances in synthetic biology, including CRISPR/Cas9 gene editing tools and high-throughput screening methods, are accelerating the development of robust microbial cell factories. nih.gov These tools allow for more precise and efficient engineering of metabolic pathways, bringing the goal of large-scale, cost-effective microbial production of this compound and other taxanes closer to reality.
Advanced Research Methodologies Applied to 1 Dehydroxybaccatin Vi Studies
Use of Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling experiments have been fundamental in providing definitive mechanistic insights into the formation of 1-dehydroxybaccatin VI, particularly the construction of its characteristic oxetane (B1205548) ring. By using substrates labeled with heavy isotopes of hydrogen (²H) and oxygen (¹⁸O), researchers can trace the fate of specific atoms through enzymatic reactions.
Key Findings from Isotopic Labeling:
Confirmed the intramolecular nature of the oxetane ring formation.
Provided evidence for a cascade oxidation-concerted acyl rearrangement mechanism. chemrxiv.orgnih.gov
Helped to elucidate the role of specific functional groups, such as the C5-O-acetyl group, in the enzymatic reaction. researchgate.net
Functional Genomics and Proteomics Approaches to Enzyme Discovery
Identifying the specific enzymes that catalyze the multiple steps towards this compound from the vast number of genes in the Taxus genome has been a significant challenge. Functional genomics and proteomics have been instrumental in narrowing down candidate genes and discovering novel enzymes.
Proteomics, the large-scale study of proteins, complements genomics by analyzing the actual protein content of cells. nih.govmdpi.com By comparing the proteomes of Taxus cells under conditions of high versus low taxane (B156437) production, researchers can identify enzymes that are upregulated. mdpi.com This approach can confirm that a candidate gene identified through genomics is indeed translated into a functional protein and can help pinpoint enzymes present in low abundance. nih.gov Proteomic analysis of secretome and cell lysate samples has been used to identify glycosyl transferases and glycoside hydrolases involved in related polysaccharide biosynthesis, demonstrating the power of this technique to map enzymatic pathways. mdpi.com
In silico Methods for Pathway Prediction and Enzyme Characterization
In silico, or computational, methods are indispensable for predicting biosynthetic pathways and characterizing potential enzymes before undertaking resource-intensive laboratory experiments. frontiersin.org These approaches use computer algorithms and biological databases to analyze sequence, structural, and functional information.
For the this compound pathway, homology modeling is a common starting point. Here, the amino acid sequence of a candidate enzyme, identified through genomics, is used to predict its three-dimensional structure based on the known structures of related enzymes. frontiersin.org This structural model then allows for docking assays, which simulate the interaction between the enzyme and its putative substrate (e.g., a precursor to this compound). frontiersin.org A successful docking prediction, indicating a high affinity and proper orientation of the substrate in the enzyme's active site, provides strong evidence for the enzyme's function. frontiersin.org This combined in silico and experimental approach has been successfully used to identify and confirm the function of hydroxylases in the paclitaxel (B517696) pathway. frontiersin.org Furthermore, methods like the in silico Pathway Activation Network Decomposition Analysis (iPANDA) can analyze gene expression data to identify activated pathway signatures, helping to stratify data and pinpoint relevant biological processes. nih.gov
Table 1: Application of In Silico Methods in Enzyme Discovery
| Method | Application in this compound Research | Outcome |
|---|---|---|
| Homology Evaluation | Comparing candidate gene sequences to known enzymes (e.g., other cytochrome P450s). frontiersin.org | Predicts the general function of a potential enzyme. |
| Structural Prediction | Generating 3D models of candidate enzymes like hydroxylases and oxetanase. frontiersin.org | Provides a virtual representation of the enzyme's active site. |
| Docking Assays | Simulating the binding of taxane intermediates to the predicted enzyme structures. frontiersin.org | Predicts substrate specificity and enzyme-ligand interactions. |
| Pathway Analysis | Using transcriptomic data to identify significantly activated biosynthetic pathways. nih.gov | Reduces noise in large datasets and highlights relevant pathways for further study. |
Transient Expression Systems for Enzyme Validation
Once a candidate enzyme has been identified through genomics and in silico analysis, its function must be validated experimentally. Transient expression systems offer a rapid and efficient method for this purpose. nih.govnih.gov Instead of creating a stable, genetically modified organism, which is a lengthy process, the gene for the candidate enzyme is temporarily introduced into a host system, typically the leaves of Nicotiana benthamiana (a relative of tobacco). researchgate.netmdpi.com
This system has been used extensively to validate the functions of enzymes in the this compound pathway. researchgate.netmdpi.com For example, to confirm the function of a newly discovered oxetane synthase (TmCYP1), the corresponding gene was transiently expressed in N. benthamiana leaves. researchgate.net These leaves were then fed with a synthesized substrate, 2α,5α,7β,9α,10β,13α‐hexaacetoxytaxa‐4(20),11(12)‐diene. researchgate.net Analysis of the metabolites in the leaves showed the production of 1β-dehydroxybaccatin IV, a direct product of the enzyme, thus confirming its catalytic activity. researchgate.net Researchers have also successfully reconstituted multiple steps of the pathway, co-expressing several genes in N. benthamiana to produce key intermediates like baccatin (B15129273) III, which shares its core structure with this compound. nih.govnih.gov
Advantages of Transient Expression in N. benthamiana
Speed: Results can be obtained within days, compared to months for stable transformation. nih.gov
High Yield: Modern vectors can lead to high levels of recombinant protein production. nih.gov
Versatility: Allows for the testing of single enzymes or the co-expression of multiple genes to reconstruct a pathway segment. researchgate.netnih.gov
Analytical Method Development for Research Purposes (e.g., HPLC-based monitoring of enzymatic reactions)
Underpinning all of these research methodologies is the need for robust analytical techniques to detect, separate, and quantify the minute amounts of taxane intermediates produced in experiments. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical tool for this purpose. chromatographyonline.comasianjpr.com
In the study of this compound, HPLC methods are developed to monitor the progress of enzymatic reactions in real-time. chromatographyonline.com For instance, when validating an enzyme in a transient expression system, extracts from the plant leaves are analyzed by HPLC. researchgate.net By comparing the chromatogram of the experimental sample to that of a control sample and pure standards, researchers can identify the peak corresponding to the newly formed product. researchgate.net
Developing a stability-indicating HPLC method involves a systematic process of selecting the appropriate column (typically reversed-phase C18), mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and detector (usually UV, as taxanes are chromophoric). chromatographyonline.comlcms.cz Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve the necessary resolution to separate structurally similar taxanes from the substrate and any side products. chromatographyonline.com The development of these precise analytical procedures is critical for validating gene function and accurately characterizing the biosynthetic pathway to this compound. dokumen.pub
Future Research Perspectives and Directions for 1 Dehydroxybaccatin Vi
Complete Elucidation of Remaining Biosynthetic Steps
The journey to fully map the intricate biosynthetic pathway of taxanes has been a multi-decade endeavor. While the broad strokes have been known, the precise, stepwise reactions leading to the formation of the highly oxygenated tetracyclic core of taxoids like 1-Dehydroxybaccatin VI have contained significant gaps. However, recent breakthroughs in 2024 have dramatically clarified the picture, laying the foundation for future research focused on mechanistic details and enzymatic optimization.
Intensive research has successfully identified previously missing enzymes, leading to the complete elucidation of the biosynthetic pathway to 1β-dehydroxybaccatin VI. nih.govnih.govresearchgate.netsioc.ac.cn A key discovery was the identification of CYP725A55, a cytochrome P450 enzyme that catalyzes the formation of the characteristic oxetane (B1205548) ring through a unique cascade oxidation-concerted acyl rearrangement mechanism. nih.govresearchgate.netsioc.ac.cnresearchgate.net This, along with the characterization of a specific acetyltransferase for the C7-OAc formation and a taxoid 9α-hydroxylase, filled the final gaps in the proposed 19-step pathway. nih.govresearchgate.netsioc.ac.cn
Future research in this area will likely shift from pathway discovery to a deeper, mechanistic understanding of the involved enzymes. Key perspectives include:
Enzyme Kinetics and Structure-Function Studies: Detailed kinetic analysis of the newly identified enzymes, such as CYP725A55 and the various hydroxylases and acyltransferases, is necessary to understand their efficiency, substrate specificity, and regulatory mechanisms. nih.gov Solving the crystal structures of these enzymes would provide invaluable insights for future protein engineering efforts.
Investigating Enzymatic Plasticity: The Taxol pathway is not strictly linear; it involves a network of interconnected branches. nih.gov Further research is needed to explore the substrate promiscuity of the pathway's enzymes. Understanding why certain intermediates are processed through competing routes could be key to channeling metabolic flux towards desired products like this compound.
Regulatory Network Analysis: Elucidating the transcriptional and post-translational regulation of the biosynthetic genes in Taxus species will be crucial. Identifying the transcription factors, microRNAs, and other regulatory elements that control the expression of pathway enzymes can inform strategies to upregulate their production in heterologous systems. chemrxiv.org
Key Enzymes in the Elucidated Biosynthesis of 1β-Dehydroxybaccatin VI
| Enzyme Class | Specific Enzyme (example) | Role in Pathway | Reference |
|---|---|---|---|
| Cytochrome P450 Monooxygenase | CYP725A55 | Catalyzes oxetane ring formation via cascade oxidation-concerted acyl rearrangement. | nih.gov, researchgate.net |
| Cytochrome P450 Monooxygenase | Taxoid 9α-hydroxylase (T9OH) | Catalyzes the fourth hydroxylation step at the C9 position. | researchgate.net, sioc.ac.cn, researchgate.net |
| Acyltransferase | Unspecified Acetyltransferase | Catalyzes the acylation of the C7-hydroxyl group (C7-OAc formation). | nih.gov, nih.gov, sioc.ac.cn |
| Cytochrome P450 Monooxygenase | T13OH, T2OH, T7OH, T10OH | Catalyze various hydroxylation steps on the taxane (B156437) core. | nih.gov |
Development of Novel Biotechnological Platforms for Sustainable Production
The reliance on slow-growing yew trees for taxane extraction is unsustainable. Plant cell cultures have offered an alternative, but yields can be variable. Therefore, a major frontier is the development of robust and scalable microbial platforms for producing this compound and other key precursors.
Significant progress has been made in engineering Saccharomyces cerevisiae (yeast) to produce 1β-dehydroxybaccatin VI from a simple precursor. nih.govnih.govresearchgate.net This was a landmark achievement, demonstrating that the entire complex, multi-gene pathway can be functionally reconstituted in a microbial host. nih.govresearchgate.net This engineered yeast strain co-expresses a suite of Taxus genes, including those for hydroxylases, acyltransferases, and the crucial oxetane-forming enzyme. nih.gov
Future research directions for biotechnological production include:
Host Optimization and Strain Engineering: While yeast has proven successful, further engineering is needed to improve titers. This includes optimizing codon usage for the plant-derived genes, balancing enzyme expression levels to avoid metabolic bottlenecks, and enhancing the supply of precursors like acetyl-CoA and benzoyl-CoA. nih.govcore.ac.uk Other potential hosts, such as E. coli or other yeast species, could also be explored. nih.govcore.ac.uk
Process Optimization in Bioreactors: Scaling up production from lab flasks to industrial bioreactors presents challenges. redalyc.orgscielo.br Research will focus on optimizing fermentation conditions (e.g., pH, temperature, nutrient feeding strategies) to maximize yield and productivity. nih.gov Developing efficient methods for product extraction and purification from the fermentation broth will also be critical.
Cell-Free Biosynthesis: An alternative to whole-cell fermentation is the use of cell-free systems, where the purified biosynthetic enzymes are used in vitro. This approach avoids issues of cell viability and membrane transport, potentially allowing for higher product concentrations, although it can be more costly.
Transient Expression Systems: Systems like transient expression in Nicotiana benthamiana (a relative of tobacco) have been used to rapidly test and reconstitute parts of the taxane pathway. chemrxiv.org While not ideal for mass production, they remain a valuable tool for discovering and characterizing new enzymes, which can then be transferred to microbial platforms. chemrxiv.org
Design and Synthesis of New this compound Derivatives with Modified Activities
While this compound is primarily an intermediate, its complex core structure makes it an attractive starting material for the semi-synthesis of novel taxane analogues. researchgate.net The absence of the C1-hydroxyl group, in particular, offers a unique scaffold for exploring structure-activity relationships (SAR) that differ from traditional paclitaxel (B517696) or baccatin (B15129273) III analogues. researchgate.net
Researchers have already begun to use 1-deoxybaccatin VI to create new compounds with modifications at various positions on the taxane skeleton, primarily at the C7, C9, and C10 hydroxyl groups. researchgate.net These studies aim to create derivatives with improved potency, better solubility, or activity against drug-resistant cancer cell lines.
Future perspectives in this area involve:
Novel Acylations and Modifications: Exploring a wider range of chemical groups to attach at the C7, C9, and C10 positions. For instance, introducing carbonate groups has been shown to yield compounds with distinct activity profiles. researchgate.net
Targeting Drug Resistance: Synthesizing and screening new derivatives specifically against paclitaxel-resistant cancer cell lines (like A-549/T) is a high-priority goal. researchgate.net Modifications on the 1-deoxy scaffold may yield compounds that can overcome common resistance mechanisms.
Computational Drug Design: Utilizing computational modeling and docking studies to predict which modifications to the this compound structure are most likely to enhance binding to tubulin or other cellular targets. This can help prioritize synthetic efforts towards the most promising candidates.
Exploration of Other Positions: While C7, C9, and C10 are accessible, developing synthetic methodologies to modify other positions on the 1-deoxy scaffold could unlock new areas of chemical space and potentially new biological activities.
Examples of Synthesized 1-Deoxybaccatin VI Derivatives and Their Activity
| Starting Material | Modification Site(s) | Resulting Compound Type | Reported In Vitro Activity | Reference |
|---|---|---|---|---|
| 1-Deoxybaccatin VI | C7, C9, C10 | Modified taxane analogues | Cytotoxicity against human cancer cell lines (A-549, MDA-MB-231, A-549/T). | researchgate.net |
| 1-Deoxybaccatin VI | C9, C10 | Carbonate-modified derivatives | Displayed distinct and strong cytotoxicity. | researchgate.net |
| 1-Deoxybaccatin VI | C2, C4 | Modified ester groups | Cytotoxicity against A-549 and MCF-7 cell lines. | researchgate.net |
Exploration of Additional Biological Roles beyond Taxol Precursor (if new findings emerge)
The overwhelming focus of research on this compound has been its role as a precursor to paclitaxel. However, it is plausible that the compound possesses its own intrinsic biological activities. As biotechnological methods make the compound more readily available, screening it for other therapeutic properties becomes a viable and exciting prospect.
A study on the constituents of Taxus wallichiana bark found that 1-deoxybaccatin VI, along with other isolated taxoids, exhibited cytotoxicity against five different human cancer cell lines, including lung, liver, breast, skin, and prostate cancer cells. colab.ws This finding is significant as it demonstrates that the compound is not merely an inert intermediate but has inherent antitumor properties. In contrast, one study noted that 1β-Dehydroxybaccatin VI remained unreacted when subjected to biotransformation by the fungus Aspergillus niger, suggesting a degree of metabolic stability. researchgate.net
Future research should systematically explore the bioactivity of this compound:
Broad-Spectrum Bioactivity Screening: Testing the compound against a wide array of biological targets beyond tubulin. This could include other cancer-related proteins, inflammatory pathway components, ion channels, or microbial pathogens. A related compound, 1-dehydroxybaccatin IV, has shown nitric oxide inhibitory activity, suggesting that 1-dehydroxy taxoids may have potential anti-inflammatory roles. medchemexpress.commedchemexpress.com
Mechanism of Action Studies: If novel activities are discovered, detailed mechanistic studies will be required to determine how and where the compound is acting at the molecular level. For its observed cytotoxicity, it is crucial to determine if its mechanism is identical to that of paclitaxel (microtubule stabilization) or if it acts through a different pathway. colab.ws
Comparative Studies: Directly comparing the potency and spectrum of activity of this compound with paclitaxel, docetaxel, and baccatin III. Such studies would clarify whether the absence of the C1-hydroxyl group confers any unique therapeutic advantages or disadvantages.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and solubility protocols for 1-Dehydroxybaccatin VI in experimental settings?
- Methodological Answer :
- Storage : Store lyophilized powder at -20°C or -80°C in airtight containers to prevent degradation. For short-term use (1 month), -20°C is sufficient; for long-term stability (6 months), use -80°C . Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
- Solubility : Pre-warm solvents (e.g., DMSO, ethanol) to 37°C, followed by sonication for 15–30 minutes to enhance dissolution. Prepare working concentrations ≤10 mM for biological assays .
Q. What analytical techniques are employed to confirm the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) to verify the molecular formula (C₃₇H₄₆O₁₃) and assign stereochemistry .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 220–254 nm) or UPLC-MS. Purity thresholds ≥95% are recommended for reproducibility in bioactivity studies .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in reported bioactivity data among structurally similar baccatin derivatives?
- Methodological Answer :
- Comparative Assays : Perform parallel dose-response studies (e.g., NO inhibition, DPPH radical scavenging) using standardized protocols (IC₅₀ calculations) for this compound and analogs like 1-Dehydroxybaccatin IV. Control variables such as solvent composition and cell line selection .
- Data Normalization : Normalize activity data to molar concentrations and account for batch-to-batch purity variations. Use meta-analysis frameworks (e.g., Cochrane systematic reviews) to reconcile conflicting results .
Q. What strategies are effective in optimizing the isolation of this compound from natural sources while maintaining structural integrity?
- Methodological Answer :
- Extraction Optimization : Use flash chromatography with gradient elution (hexane:ethyl acetate → methanol) to separate this compound from co-eluting taxanes. Monitor fractions via TLC and HPLC .
- Stability Testing : Assess degradation under varying pH, temperature, and light exposure. For light-sensitive compounds, conduct isolation under amber glassware or low-light conditions .
Q. How can computational modeling be integrated to predict the biochemical targets of this compound?
- Methodological Answer :
- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with putative targets like tubulin or antioxidant enzymes. Validate predictions with SPR (surface plasmon resonance) binding assays .
- QSAR Analysis : Develop quantitative structure-activity relationship models using taxane derivatives’ physicochemical properties (logP, polar surface area) to predict bioactivity trends .
Data Contradiction and Validation
Q. What experimental approaches address inconsistencies in the molecular characterization of this compound across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR and X-ray crystallography data with published spectra (e.g., CAS 125037-14-1) to confirm structural assignments. Collaborate with independent labs for reproducibility testing .
- Isotopic Labeling : Use ¹³C-labeled precursors during synthesis to trace metabolic pathways and validate proposed biosynthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
